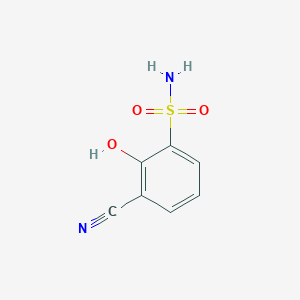
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a difluoromethoxy-substituted aromatic compound with an amino group, followed by bromination of the propanone side chain . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution and bromination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and difluoromethoxy moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The bromopropanone side chain may also participate in covalent bonding with target proteins, affecting their function.
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals.
Propriétés
Formule moléculaire |
C10H10BrF2NO2 |
|---|---|
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
1-[2-amino-4-(difluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5,14H2 |
Clé InChI |
NAHNDVKGTMPIIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)N)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)










